molecular formula C12H9ClF3NO2 B1390536 Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate CAS No. 902772-08-1

Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate

Cat. No.: B1390536
CAS No.: 902772-08-1
M. Wt: 291.65 g/mol
InChI Key: BIHDRPWSICJOMW-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chloro group at the 5-position, a trifluoromethyl group at the 3-position, and an ethyl ester group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aniline derivative, the indole ring can be constructed through a series of reactions including halogenation, trifluoromethylation, and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the ester group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes, particularly those involving fluorinated compounds.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-chloro-3-(trifluoromethyl)picolinate: Similar in structure but with a pyridine ring instead of an indole ring.

    Ethyl 5-chloro-3-(trifluoromethyl)benzoate: Similar but with a benzene ring.

    Ethyl 5-chloro-3-(trifluoromethyl)quinoline-2-carboxylate: Similar but with a quinoline ring.

Uniqueness

Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate is unique due to its indole core, which is a common motif in many natural products and pharmaceuticals. The presence of both chloro and trifluoromethyl groups further enhances its chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3NO2/c1-2-19-11(18)10-9(12(14,15)16)7-5-6(13)3-4-8(7)17-10/h3-5,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHDRPWSICJOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate
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Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate
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Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate
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Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate
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Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate
Reactant of Route 6
Ethyl 5-chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate

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